5-Methyluridine
Overview
Description
5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. 5-Methyluridine contains a thymine base joined to a ribose pentose sugar .
Synthesis Analysis
There are several methods for synthesizing 5-Methyluridine. One method involves dissolving thymus pyrimidine, D-ribose, and immobilized phosphotungstic acid catalyzer in ethylene dichloride. The mixture is warmed up to about 50 ℃, incubated for about 5 hours, and then cooled to room temperature. After filtration and underpressure distillation, methyl alcohol is added, and the mixture is stirred and refluxed for 1 hour. After centrifugal crystallization for 3 hours and suction filtration, a white crystalline powder of 5-methyluridine is obtained . Another method involves the condensation reaction of 1,2,3,5-tetra-O-acetyl-D-ribose with bis-trimethylsilyl-thymine, followed by alcoholysis with methanol .Molecular Structure Analysis
The molecular formula of 5-Methyluridine is C10H14N2O6, and its molecular weight is 258.23 g/mol . It contains a thymine base joined to a ribose pentose sugar .Chemical Reactions Analysis
Currently, there is limited information available on the chemical reactions involving 5-Methyluridine .Physical And Chemical Properties Analysis
5-Methyluridine is a white solid . Its density is 1.6 g/cm³, and it has a melting point of 184 °C .Scientific Research Applications
Interaction with Human Serum Albumin
5-Methyluridine's interaction with human serum albumin (HSA) has been a subject of study. It was found that 5-Methyluridine binds to HSA via hydrophobic forces, an interaction characterized by static quenching. This was established using fluorescence spectroscopy and molecular modeling techniques (Cui et al., 2010).
Synthesis Methodologies
The synthesis of 5-Methyluridine has been optimized using enzymes from Aeropyrum pernix. This process, which can be performed at high temperatures, is suitable for industrial applications due to its high yield and solubility benefits (Zhu et al., 2012).
Identification in Saccharomyces Cerevisiae
A tool named iRNA-m5U was developed for identifying 5-methyluridine sites in the Saccharomyces cerevisiae transcriptome. This method employs support vector machine algorithms and has demonstrated promising accuracy, suggesting its potential utility in understanding the biological functions of 5-methyluridine (Feng & Chen, 2021).
Protein Determination in Biological Samples
5-Methyluridine has been used as a molecular probe in synchronous fluorescence spectroscopy for determining protein concentrations in biological samples like human serum, saliva, and urine. This method has shown high sensitivity, stability, and selectivity (Cui et al., 2009).
Role in RNA Methylation
5-Methyluridine is involved in post-transcriptional RNA modifications. It is a common modification in cellular RNA, found in bacterial and eukaryotic cytosolic tRNAs. The enzyme TRMT2B is responsible for catalyzing m5U54 in human mitochondrial tRNAs and m5U429 in 12S rRNA (Powell & Minczuk, 2019).
Use in Transcriptome-Wide Studies
The diastereoselectivity of 5-Methyluridine osmylation changes dramatically when performed at the RNA level compared to the nucleoside level. This finding has implications for using osmium tetroxide-bipyridine as a label for 5-methyluridine modification in transcriptome-wide studies (Tserovski & Helm, 2016).
Predicting RNA Modification Sites
m5UPred, a web server, has been developed for in silico identification of 5-methyluridine sites in RNA sequences. Using a support vector machine algorithm and biochemical encoding, m5UPred demonstrates high accuracy and reliability, making it a useful tool for research on 5-methyluridine RNA modification (Jiang et al., 2020).
Synthesis of Substituted 5-Methyluridines
Substituted 5-methyluridines have been synthesized using 5-pivaloyloxymethyluridine and its 2-thio analogue as substrates. This method effectively substitutes the pivaloyloxy group with various nucleophiles, showing potential for chemical applications (Bartosik & Leszczynska, 2015).
Safety And Hazards
Future Directions
5-Methyluridine modifications play crucial roles in biological processes, such as RNA localization and degradation, dynamic changes in RNA structure, and RNA splicing . The identification of 5-Methyluridine modification sites helps to understand and delve into the related biological processes and functions .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163348 | |
Record name | Thymine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ribothymidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methyluridine | |
CAS RN |
1463-10-1 | |
Record name | 5-Methyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1463-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymine riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyluridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYMINE RIBOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ribothymidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 187 °C | |
Record name | Ribothymidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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